

The Solubility of 1-Phenylpiperazine in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperazine

Cat. No.: B188723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-phenylpiperazine** in various organic solvents. **1-Phenylpiperazine** is a key intermediate in the synthesis of numerous pharmaceuticals, particularly psychoactive drugs that modulate serotonin and dopamine receptors.^{[1][2]} A thorough understanding of its solubility is critical for its application in organic synthesis, formulation development, and medicinal chemistry.

Physicochemical Properties of 1-Phenylpiperazine

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂
Molecular Weight	162.23 g/mol ^[3]
Appearance	Clear, colorless to yellow liquid ^{[3][4]}
Boiling Point	286 °C (lit.) ^{[3][4][5]}
Density	1.062 g/mL at 25 °C (lit.) ^{[3][4][5][6]}
pKa	8.71 (+1) at 25°C

Solubility Data

Quantitative solubility data for **1-phenylpiperazine** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar piperazine ring and a nonpolar phenyl group, its solubility behavior can be predicted and has been qualitatively described in several sources. The compound is generally characterized as being soluble in many common organic solvents and sparingly soluble to insoluble in water.^{[1][7][8]}

The following table summarizes the qualitative solubility of **1-phenylpiperazine** in various organic solvents. For drug development and research purposes, it is highly recommended to determine the quantitative solubility in the specific solvent system and conditions of interest using the experimental protocols outlined in the subsequent section.

Solvent Class	Solvent	Qualitative Solubility
Alcohols	Methanol	Soluble ^[9]
Ethanol	Soluble ^{[1][10]}	
Isopropanol	Likely Soluble	
Ketones	Acetone	Soluble ^[10]
Esters	Ethyl Acetate	Likely Soluble
Ethers	Diethyl Ether	Soluble ^[11]
Tetrahydrofuran (THF)	Likely Soluble	
Halogenated Solvents	Chloroform	Soluble ^[1]
Dichloromethane	Soluble	
Aromatic Hydrocarbons	Toluene	Likely Soluble
Aliphatic Hydrocarbons	Hexane	Likely Insoluble/Slightly Soluble
Aqueous	Water	Insoluble/Slightly Soluble ^{[7][8]} ^[11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of **1-phenylpiperazine**. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **1-phenylpiperazine** to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.
 - Place the container in a constant temperature shaker or orbital incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
 - Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

- Quantification of Solute Concentration:
 - The concentration of **1-phenylpiperazine** in the diluted solution can be determined using a suitable analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectrophotometry

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, as described by the Beer-Lambert law.

Methodology:

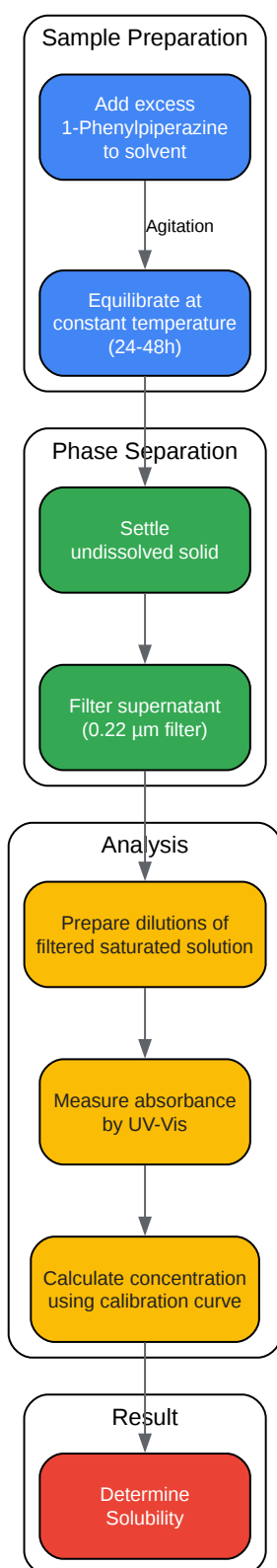
- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **1-phenylpiperazine** in the solvent of interest.
 - Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).
- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of **1-phenylpiperazine** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Analysis of the Saturated Solution:
 - Measure the absorbance of the diluted, filtered saturated solution at the λ_{max} .
 - Use the calibration curve equation to calculate the concentration of **1-phenylpiperazine** in the diluted sample.

- Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of **1-phenylpiperazine** using the shake-flask method followed by UV-Vis analysis.

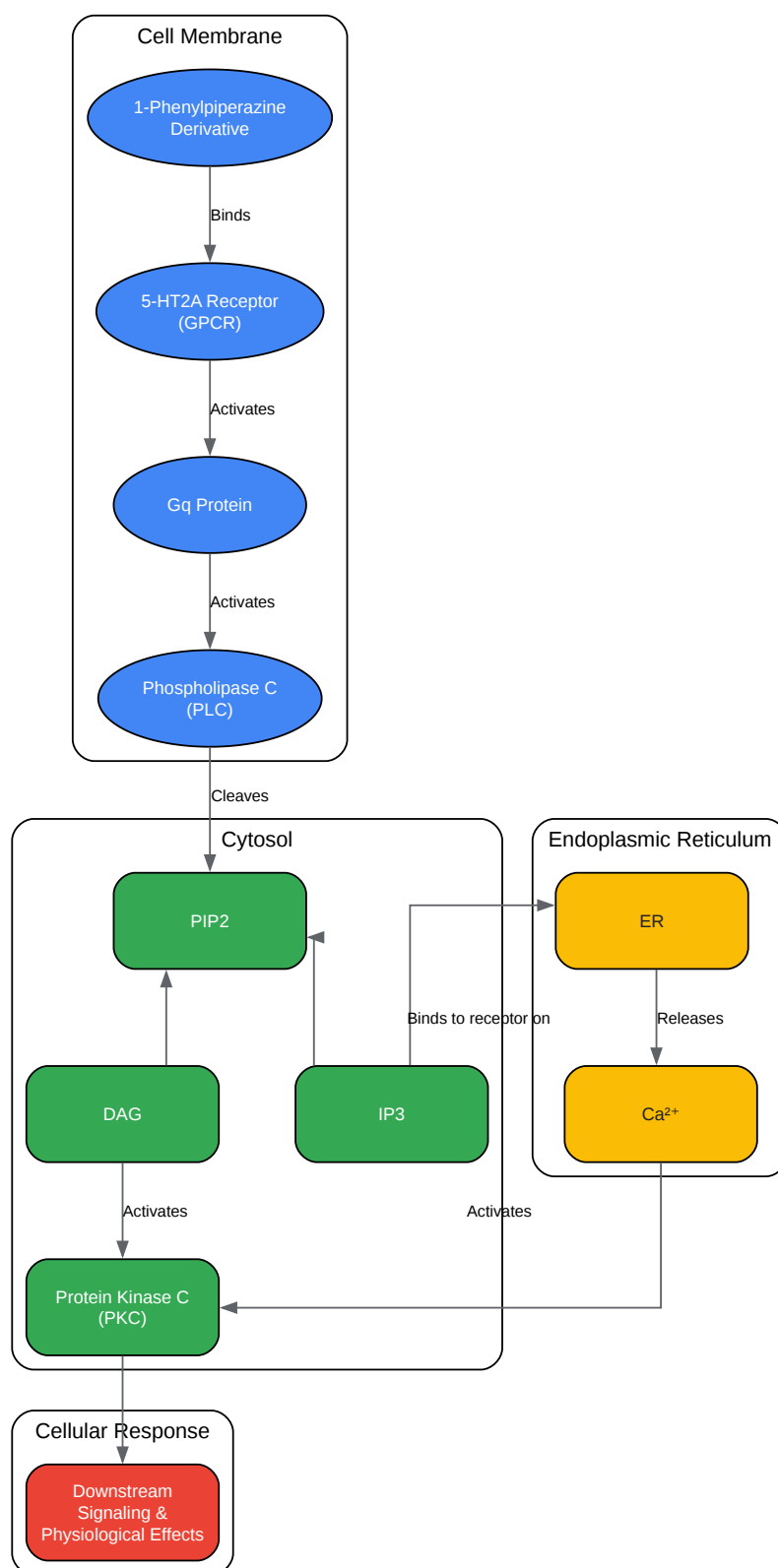


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Caption: Workflow for Solubility Determination.

Signaling Pathway of 1-Phenylpiperazine Derivatives

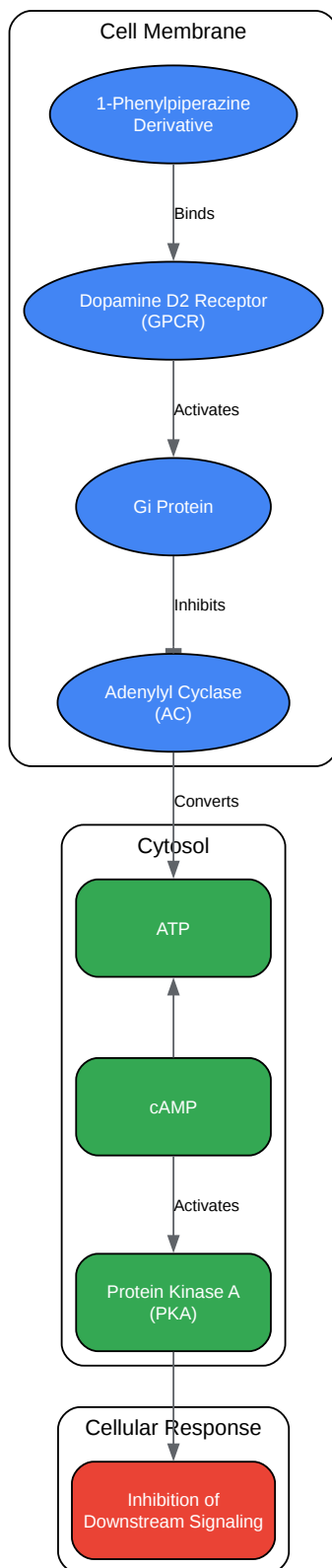
1-Phenylpiperazine and its derivatives are known to interact with serotonergic and dopaminergic systems in the central nervous system. Many of these compounds act as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative signaling pathway following the activation of a Gq-coupled 5-HT_{2A} receptor by a **1-phenylpiperazine** derivative.



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Caption: Gq-Coupled 5-HT2A Receptor Signaling.

Similarly, phenylpiperazine derivatives can interact with dopamine D2 receptors, which are typically Gi-coupled. The following diagram illustrates this inhibitory pathway.



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Caption: Gi-Coupled Dopamine D2 Receptor Signaling.

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